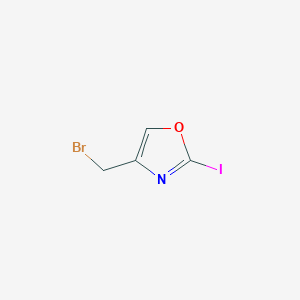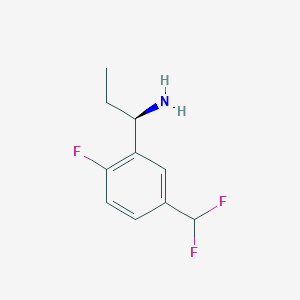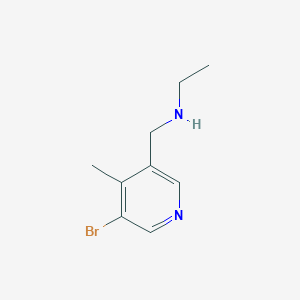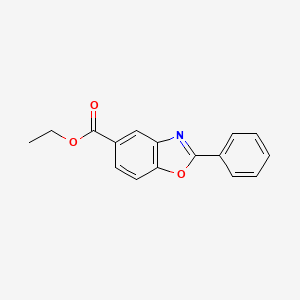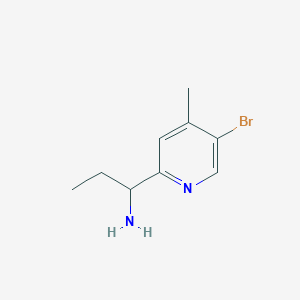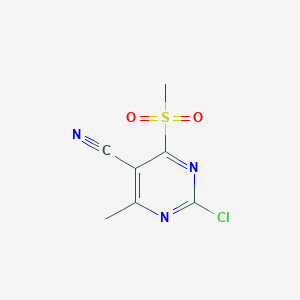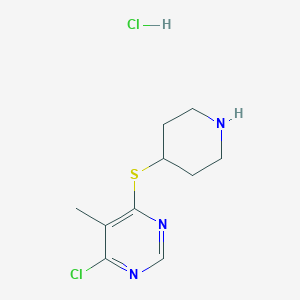
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine hydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom, a methyl group, and a piperidin-4-ylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Substitution Reactions:
Thioether Formation: The piperidin-4-ylthio group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and receptor binding.
Industry: The compound may be used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core but has different substituents, leading to distinct biological activities.
Isothiazolo[4,5-b]pyridine: Another heterocyclic compound with a similar structure but different functional groups, affecting its chemical and biological properties.
Uniqueness
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H15Cl2N3S |
|---|---|
Molekulargewicht |
280.22 g/mol |
IUPAC-Name |
4-chloro-5-methyl-6-piperidin-4-ylsulfanylpyrimidine;hydrochloride |
InChI |
InChI=1S/C10H14ClN3S.ClH/c1-7-9(11)13-6-14-10(7)15-8-2-4-12-5-3-8;/h6,8,12H,2-5H2,1H3;1H |
InChI-Schlüssel |
HHCXNSXSGHNHJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN=C1Cl)SC2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


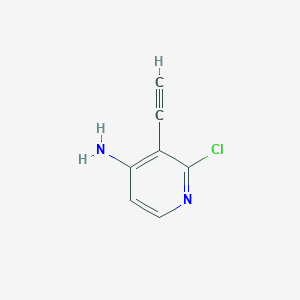
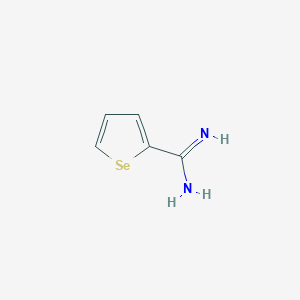
![7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12966953.png)
![3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine](/img/structure/B12966956.png)



